4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene
Overview
Description
2,2-difluoroethyl 3-methyl-4-nitrophenyl ether: is an organic compound with the molecular formula C9H9F2NO3 and a molecular weight of 217.17 g/mol . This compound is characterized by the presence of a difluoroethyl group, a methyl group, and a nitrophenyl ether moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoroethyl 3-methyl-4-nitrophenyl ether typically involves the reaction of 3-methyl-4-nitrophenol with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 2,2-difluoroethyl 3-methyl-4-nitrophenyl ether can undergo reduction to form the corresponding amine.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and difluoroethyl alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed:
Reduction: 2,2-difluoroethyl 3-methyl-4-aminophenyl ether.
Substitution: 3-methyl-4-nitrophenol and 2,2-difluoroethyl alcohol.
Scientific Research Applications
Chemistry: 2,2-difluoroethyl 3-methyl-4-nitrophenyl ether is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of difluoroethyl groups on biological systems. It serves as a model compound in the investigation of enzyme interactions and metabolic pathways .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, 2,2-difluoroethyl 3-methyl-4-nitrophenyl ether is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
Mechanism of Action
The mechanism of action of 2,2-difluoroethyl 3-methyl-4-nitrophenyl ether involves its interaction with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- 2,2-difluoroethyl 4-nitrophenyl ether
- 2,2-difluoroethyl 3-methylphenyl ether
- 2,2-difluoroethyl 3-nitrophenyl ether
Comparison: Compared to its analogs, 2,2-difluoroethyl 3-methyl-4-nitrophenyl ether exhibits unique reactivity due to the presence of both the methyl and nitro groups. The methyl group increases the compound’s hydrophobicity, while the nitro group enhances its electron-withdrawing properties. These characteristics make it more versatile in chemical synthesis and biological applications .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2-methyl-1-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-6-4-7(15-5-9(10)11)2-3-8(6)12(13)14/h2-4,9H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEZMBSUAGBHQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247525 | |
Record name | 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-84-1 | |
Record name | 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937602-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.